N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide is a compound that features a unique adamantane structure combined with a pyrazole moiety. Adamantane derivatives are known for their stability and rigidity, which make them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through carbocation or radical intermediates . The process often involves the use of H-atom abstracting species to activate the strong C–H bonds characteristic of adamantane .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, may involve large-scale radical functionalization techniques. These methods are designed to maximize yield and efficiency while maintaining the structural integrity of the adamantane core .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole rings or the adamantane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrobromic acid. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane derivatives .
Scientific Research Applications
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantane core provides stability and enhances the compound’s lipophilicity, which can improve its pharmacokinetic properties . The pyrazole rings may interact with biological targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and pyrazole-based molecules. Examples are:
- 1-adamantylacetic acid
- 1-aminoadamantane
- Various substituted pyrazoles
Uniqueness
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of the adamantane core and pyrazole rings. This combination provides a balance of stability, reactivity, and biological activity that is not commonly found in other compounds .
Properties
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-22-4-2-15(20-22)17(24)19-16-3-5-23(21-16)18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJSRVREIZHCSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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